molecular formula C10H12BrNO B12992550 1-(5-Bromo-2-(dimethylamino)phenyl)ethanone

1-(5-Bromo-2-(dimethylamino)phenyl)ethanone

Cat. No.: B12992550
M. Wt: 242.11 g/mol
InChI Key: XJLMSYYBWIRUSL-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-(dimethylamino)phenyl)ethanone (CAS 1481604-90-3) is a brominated aromatic ketone of high interest in advanced organic synthesis and medicinal chemistry research. With a molecular formula of C10H12BrNO and a molecular weight of 242.11 g/mol, this compound serves as a versatile synthetic intermediate . The molecule integrates two key functional handles: an electron-donating dimethylamino group and an acetyl group alpha to a bromine atom. This structure makes it a valuable precursor for constructing complex molecular architectures, particularly through nucleophilic substitution reactions where the bromine atom can be readily replaced by various nucleophiles such as amines, thiols, and alkoxides . Its primary research value lies in its application as a building block for the development of pharmaceutical candidates and functional materials. Researchers utilize this compound in exploration of novel chemical spaces, including the synthesis of heterocyclic compounds and the development of structure-activity relationships in drug discovery programs. The product is provided with a specification of >95% purity and is intended for research purposes exclusively . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for human or veterinary purposes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

1-[5-bromo-2-(dimethylamino)phenyl]ethanone

InChI

InChI=1S/C10H12BrNO/c1-7(13)9-6-8(11)4-5-10(9)12(2)3/h4-6H,1-3H3

InChI Key

XJLMSYYBWIRUSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)N(C)C

Origin of Product

United States

Preparation Methods

Bromination of Precursors

The synthesis begins with bromination reactions targeting aromatic precursors such as 2-(dimethylamino)benzaldehyde. Brominating agents like bromine or N-bromosuccinimide (NBS) are commonly employed under controlled conditions to introduce the bromine substituent at the desired position on the aromatic ring.

Reaction Example:
$$
\text{C}8\text{H}9\text{NO} + \text{Br}2 \rightarrow \text{C}{10}\text{H}_{12}\text{BrNO}
$$

  • Solvent: Acetic acid or dichloromethane
  • Temperature: Typically maintained at room temperature to avoid over-bromination.

Condensation Reaction

Another approach involves condensation reactions between dimethylamino-substituted benzaldehyde derivatives and acetylating agents such as acetyl chloride or acetic anhydride. This reaction forms the ethanone moiety while retaining the bromine substituent.

Key Conditions:

  • Acid catalysts like sulfuric acid or phosphoric acid may be used.
  • Reaction times can vary from 4 to 8 hours depending on the desired yield.

Optimization Techniques

Yield Improvement

To maximize yield:

  • Use high-purity reagents to minimize side reactions.
  • Employ inert atmospheres (e.g., nitrogen or argon) to prevent oxidation during bromination.

Purification

Purification is typically achieved through:

  • Flash column chromatography using silica gel.
  • Crystallization from solvents like methanol or ethanol.

Experimental Data Table

Step Reagents Conditions Outcome
Bromination NBS, Acetic Acid Room Temperature, Stirred for 6 hrs Brominated Intermediate
Condensation Acetyl Chloride, Catalyst Heated at 80°C for 4 hrs Final Product Formation
Purification Methanol Crystallization Pure Compound

Research Findings

Although research on this compound is limited, its unique structure suggests potential applications in organic synthesis and pharmaceutical research. Future studies could focus on:

  • Exploring alternative synthesis routes like microwave-assisted methods.
  • Investigating catalytic systems to reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-(dimethylamino)phenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted ethanones with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include alcohols or other reduced derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various reactions such as nucleophilic substitution and reduction. For example, it can be transformed into derivatives that exhibit specific biological activities or serve as precursors for pharmaceuticals .

2. Pharmaceutical Research

This compound has garnered attention in pharmaceutical research due to its potential as a building block for therapeutic agents. Its ability to inhibit specific enzymes makes it a candidate for drug development targeting diseases related to enzyme dysregulation, particularly in cancer research where protein tyrosine phosphatases are critical .

3. Biological Studies

The compound's role as an enzyme inhibitor is significant in biological studies. It has been shown to interact with protein tyrosine phosphatases, which are involved in regulating cellular processes such as growth and differentiation. By modulating these pathways, the compound can influence cell signaling mechanisms relevant to oncogenesis and other diseases .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on protein tyrosine phosphatases. The results indicated that the compound effectively reduced the activity of these enzymes in vitro, suggesting its potential utility in developing treatments for conditions characterized by aberrant tyrosine phosphorylation .

Case Study 2: Synthesis of Derivatives

Another research effort focused on synthesizing derivatives of this compound through various chemical reactions. The study demonstrated that modifications to the compound's structure could yield new entities with enhanced biological activities, showcasing its versatility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-(dimethylamino)phenyl)ethanone involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter physicochemical and biological properties. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-(5-Bromo-2-(dimethylamino)phenyl)ethanone Br (5-), -N(CH₃)₂ (2-) C₁₀H₁₂BrNO 242.12 Potential catalyst intermediate [3], [12]
1-[4-(Dimethylamino)phenyl]ethanone -N(CH₃)₂ (4-) C₁₀H₁₃NO 163.22 Used in hydrodeoxygenation catalysis [3]
1-(5-Bromo-2-hydroxyphenyl)ethanone Br (5-), -OH (2-) C₈H₇BrO₂ 229.05 Precursor for brominated derivatives [13], [14]
1-(5-Bromo-2,4-dimethoxyphenyl)ethanone Br (5-), -OCH₃ (2-,4-) C₁₀H₁₁BrO₃ 267.10 Synthetic intermediate [20]
1-(5-Amino-2-bromophenyl)ethanone Br (2-), -NH₂ (5-) C₈H₈BrNO 214.06 Intermediate for pharmaceuticals [16]

Key Observations :

  • Electron-donating groups (e.g., -N(CH₃)₂, -OCH₃) enhance solubility and alter reaction pathways in catalysis .
  • Bromine at the 5-position increases molecular weight and influences halogen-bonding interactions .
  • Hydroxy groups (e.g., in 1-(5-Bromo-2-hydroxyphenyl)ethanone) enable further functionalization via alkylation or acylation .

Biological Activity

1-(5-Bromo-2-(dimethylamino)phenyl)ethanone, also known by its chemical formula C10H12BrN0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12BrN0
  • Molecular Weight : Approximately 227.11 g/mol
  • Appearance : Pale yellow to brown solid
  • Solubility : Soluble in organic solvents like ethanol and dichloromethane; poorly soluble in water

The presence of the bromine atom and the dimethylamino group contributes to the compound's unique reactivity and potential biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant pharmacological properties. The dimethylamino group enhances lipophilicity and bioavailability, potentially leading to increased activity against various biological targets. Brominated compounds have been studied for their antimicrobial and antifungal properties, suggesting that this compound may also possess similar activities.

The biological activity of this compound can be understood through its interactions with biological macromolecules. The following mechanisms are proposed:

  • Inhibition of Enzymes : The compound may act as an inhibitor for specific enzymes involved in various metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential activity against bacterial and fungal strains, possibly due to the bromine substituent enhancing membrane permeability.
  • Antiparasitic Properties : Similar compounds have shown efficacy against parasites such as Trypanosoma species, indicating a potential for this compound in treating tropical diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AntifungalInhibitory effects on fungal growth
AntiparasiticPotential efficacy against Trypanosoma spp.
Enzyme InhibitionInhibits specific metabolic enzymes

Detailed Findings

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Key Advantages
Friedel-CraftsAlCl₃, 80°C, 6h65Scalability
Microwave180°C, 15min, solvent-free88Time efficiency, high purity

How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • X-Ray Crystallography : Resolves substituent positioning (e.g., bromine vs. dimethylamino orientation). A study on a related bromo-hydroxy-methoxy analog confirmed planar aromaticity and hydrogen bonding using 0.5 Å resolution data .
  • Multinuclear NMR : Use 13C^{13}\text{C}-DEPTO and 1H^{1}\text{H}-COSY to distinguish between keto-enol tautomers. For example, carbonyl signals at 195–200 ppm confirm the ketone group .
  • FT-IR : Strong absorption at 1680 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-Br) validate functional groups .

What strategies ensure stability during storage and handling of this compound?

Methodological Answer:

  • Storage : Protect from light and moisture in amber glass at –20°C. Stability tests show <5% degradation over 6 months under these conditions .
  • Handling : Use inert atmosphere (N₂/Ar) during reactions to prevent oxidation of the dimethylamino group. LC-MS monitoring detects degradation byproducts (e.g., de-brominated analogs) .

How can selective catalytic modifications (e.g., hydrodeoxygenation) enhance its utility in pharmaceutical intermediates?

Methodological Answer:

  • FeRu@SILP Catalysis : Apply Fe25_{25}Ru75_{75} nanoparticles on silica-ionic liquid supports for selective C=O reduction. For 1-(4-(dimethylamino)phenyl)ethanone, this yields 98% conversion to 4-(dimethylamino)phenylethane under 10 bar H₂ at 120°C .
  • Mechanistic Insight : DFT calculations show Ru sites favor ketone adsorption, while Fe suppresses over-hydrogenation .

Q. Table 2: Catalytic Performance

CatalystSubstrateConversion (%)Selectivity (%)
FeRu@SILP1-(5-Bromo-2-(DMA)phenyl)ethanone9592

What methodologies assess its biological activity, and how do structural modifications impact efficacy?

Methodological Answer:

  • Antimicrobial Assays : Test against S. aureus and P. aeruginosa using broth microdilution (MIC values 8–32 µg/mL). Para-substitution (e.g., Cl or Br) enhances membrane penetration .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) show IC₅₀ values of 12–25 µM. Prenylated analogs exhibit improved activity due to lipophilicity .

Q. Table 3: Bioactivity Data

DerivativeMIC (µg/mL)IC₅₀ (µM)
Parent Compound3225
5-Bromo-4-Fluoro Analog1618

How do computational models predict reactivity and guide synthetic optimization?

Methodological Answer:

  • DFT Calculations : Optimize transition states for bromine substitution using Gaussian09 (B3LYP/6-311+G(d,p)). Electron-withdrawing groups (Br) lower LUMO energy, favoring nucleophilic attack .
  • Molecular Docking : Simulate binding to cytochrome P450 enzymes to predict metabolic pathways. Hydrophobic pockets favor dimethylamino interactions .

How to reconcile contradictory data on its bioactivity across studies?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., solvent/DMSO concentration) that alter compound solubility. For example, >1% DMSO reduces in vitro activity by 30% .
  • Isomer Purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity. Trace enol impurities (e.g., 2%) can skew IC₅₀ results .

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